Home > Products > Screening Compounds P129295 > 1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide
1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide - 2034396-04-6

1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide

Catalog Number: EVT-2869262
CAS Number: 2034396-04-6
Molecular Formula: C16H14N4O2S
Molecular Weight: 326.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(3-fluoro-4-((2-(3-hydroxyazetidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (LAH-1) []

  • Compound Description: LAH-1 is a potent c-Met inhibitor identified for potential use in treating non-small cell lung cancer. It exhibits nanomolar MET kinase activity and demonstrates antiproliferative activity, particularly against EBC-1 cells. Mechanistically, LAH-1 modulates the HGF/c-Met pathway, induces apoptosis, and inhibits colony formation, cell migration, and invasion. []
  • Relevance: LAH-1 shares the core structure of a 1,6-dihydropyridazine-3-carboxamide with 1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide. Both compounds feature substitutions at the 1 and 3 positions of the pyridazine ring and the presence of an amide linker. These shared features place them within a similar chemical space and suggest potential for analogous biological activities. []

2. 6-oxo-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-1,6-dihydropyridazine-3-carboxamide [, , ]

  • Compound Description: This compound was identified as a potential small molecule inhibitor of constitutively active Gsα, the mutated protein responsible for McCune-Albright Syndrome (MAS). It acts by significantly decreasing the elevated basal cAMP levels in cells expressing the mutated Gsα (specifically Gs-R201H), a hallmark of the disease. [, , ]
  • Relevance: This compound and 1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide both belong to the 1,6-dihydropyridazine-3-carboxamide class. They share the same core pyridazine ring structure with a carboxamide group at the 3-position, and a nitrogen-containing heterocycle linked through a methylene bridge to the amide nitrogen. [, , ]

3. N-{[3-(3-methylphenyl)phenyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide [, , ]

  • Compound Description: Similar to the previous compound, this molecule was also identified as a potential inhibitor of constitutively active Gsα. It significantly reduces elevated basal cAMP levels in cells expressing the mutant Gs-R201H without affecting basal cAMP levels in cells with wild-type Gs. This selectivity makes it a promising starting point for developing drugs for MAS. [, , ]
  • Relevance: This compound and 1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide belong to the 1,6-dihydropyridazine-3-carboxamide class and exhibit high structural similarity. Both compounds share the core pyridazine ring structure with a carboxamide group at the 3-position and an aromatic substituent connected via a methylene bridge to the amide nitrogen. The shared structural motifs suggest potential for overlapping pharmacological activities. [, , ]

4. N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (Compound A (+)) []

  • Compound Description: Compound A (+) served as an early lead compound in a drug discovery program focused on human immunodeficiency virus (HIV) integrase inhibitors. Metabolic studies in rats and dogs revealed that it is primarily eliminated through metabolism, with the 5-O-glucuronide being the major metabolite identified in urine and bile. []
  • Relevance: Although Compound A (+) belongs to the dihydropyrimidine-carboxamide class and 1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide belongs to the dihydropyridazine-carboxamide class, they both possess similar structural features. They share a six-membered heterocyclic ring core, a carboxamide substituent at the same relative position (4-position for pyrimidine and 3-position for pyridazine due to numbering conventions), and a similar substitution pattern at the nitrogen atom of the carboxamide group. []

5. MK-0518 (N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide) []

  • Compound Description: MK-0518 is a potent HIV integrase inhibitor that progressed to phase III clinical trials. Similar to Compound A (+), it is primarily eliminated via metabolism, with the 5-O-glucuronide being the major metabolite. []
  • Relevance: MK-0518, like Compound A (+), belongs to the dihydropyrimidine-carboxamide class and shares structural similarities with 1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide. Despite belonging to different classes, both compounds have a six-membered heterocyclic ring core, a carboxamide substituent at the 4-position of the pyrimidine ring (equivalent to the 3-position in the pyridazine ring due to numbering), and a similar substitution pattern at the nitrogen atom of the carboxamide group. []

6. 6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide 4-methylbenzenesulfonate []

  • Compound Description: This compound, specifically its 4-methylbenzenesulfonate salt and novel crystalline forms thereof, exhibits potential for treating chronic obstructive pulmonary disease (COPD) due to its ability to inhibit neutrophilic elastase activity. []
  • Relevance: While this compound features a dihydropyridine core and 1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide has a dihydropyridazine core, both are six-membered nitrogen-containing heterocycles. Both structures share a carboxamide substituent at the same relative position (3-position for pyridine and pyridazine, considering numbering conventions), and a substituted pyridine ring linked to the carboxamide nitrogen through a methylene bridge. This shared architecture suggests potential for similar biological activities. []
Overview

1-Methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound is categorized under heterocyclic compounds due to its unique structure, which incorporates multiple rings and functional groups. Its molecular formula is C16H14N4O2SC_{16}H_{14}N_{4}O_{2}S with a molecular weight of approximately 326.37 g/mol. The compound has garnered interest for its potential biological activities and applications in drug development.

Source and Classification

The compound is classified as a dihydropyridazine derivative, which is part of a broader category of nitrogen-containing heterocycles. It has been studied for its various biological activities, including potential antimicrobial and anticancer properties. The compound's synthesis and characterization have been documented in several scientific studies, indicating its relevance in ongoing research efforts.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method includes the use of pyridine derivatives and thiophene-based compounds in the presence of appropriate reagents such as amides or carboxylic acids.

For instance, a general synthetic route may involve:

  1. Formation of Dihydropyridazine: Starting from a pyridine derivative, the reaction with hydrazine or its derivatives can yield the dihydropyridazine core.
  2. Functionalization: Subsequent reactions involve the introduction of the thiophene moiety through alkylation or coupling reactions.
  3. Carboxamide Formation: The final step often includes the conversion of a suitable precursor into the carboxamide functional group by reacting with acyl chlorides or anhydrides.

These reactions are usually monitored using thin-layer chromatography (TLC) to ensure completion and purity of the products.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide features several key components:

  • Dihydropyridazine Ring: Central to its structure, providing stability and reactivity.
  • Pyridine and Thiophene Substituents: These aromatic rings contribute to the compound's electronic properties and potential biological activity.

The compound's structural data can be represented by its canonical SMILES notation: CN1C(=O)C=CC(=N1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3. This notation helps in understanding the connectivity between atoms within the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

1-Methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide can participate in various chemical reactions:

  • Nucleophilic Substitution: The nitrogen atoms in the dihydropyridazine ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The carboxamide group can engage in condensation with other amines or acids to form more complex derivatives.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with novel properties.

Mechanism of Action

Process and Data

The mechanism of action for 1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is not fully elucidated but is believed to involve interactions with specific biological targets:

  1. Enzyme Inhibition: The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects.
  2. Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular responses.

Further studies involving molecular docking simulations have been conducted to predict binding affinities and interactions with target proteins.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide include:

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol but may have limited solubility in water.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to light or moisture.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the identity and purity of the synthesized compound.

Applications

Scientific Uses

The compound has several potential applications in scientific research:

  1. Drug Development: Due to its structural features that suggest biological activity, it is being investigated as a lead compound for developing new pharmaceuticals.
  2. Synthesis of Heterocycles: It serves as a building block for synthesizing other complex heterocyclic compounds with potential therapeutic applications.
  3. Biological Studies: Researchers are exploring its effects on various biological systems, including cancer cell lines and microbial cultures.

Properties

CAS Number

2034396-04-6

Product Name

1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridazine-3-carboxamide

IUPAC Name

1-methyl-6-oxo-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyridazine-3-carboxamide

Molecular Formula

C16H14N4O2S

Molecular Weight

326.37

InChI

InChI=1S/C16H14N4O2S/c1-20-15(21)3-2-13(19-20)16(22)18-9-11-4-6-17-14(8-11)12-5-7-23-10-12/h2-8,10H,9H2,1H3,(H,18,22)

InChI Key

KVKPYHINOPJIRC-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.